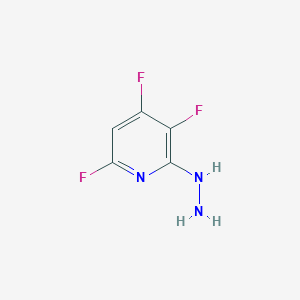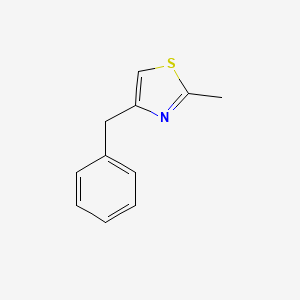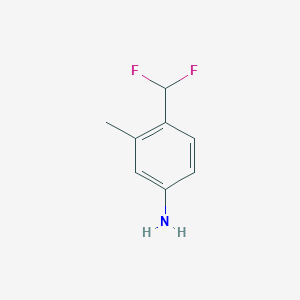
4-(Difluoromethyl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-methylaniline is an organic compound that features a difluoromethyl group attached to the fourth position of an aniline ring, with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process often employs difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-methylaniline may involve large-scale difluoromethylation processes using metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . These methods are designed to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
4-(Difluoromethyl)-3-methylaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-3-methylaniline include other difluoromethylated anilines and fluorinated aromatic compounds. Examples include:
- 4-(Trifluoromethyl)-aniline
- 3-(Difluoromethyl)-aniline
- 2-(Difluoromethyl)-aniline
Uniqueness
What sets this compound apart is its specific substitution pattern, which can result in unique chemical and biological properties.
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,8H,11H2,1H3 |
InChI Key |
XMGGBZKFZFXKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


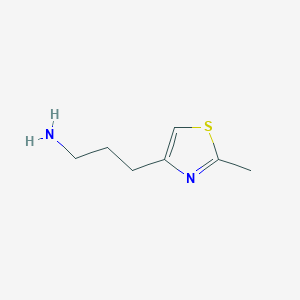
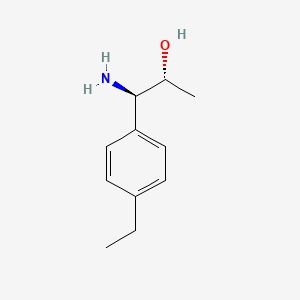
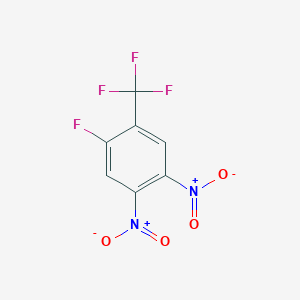
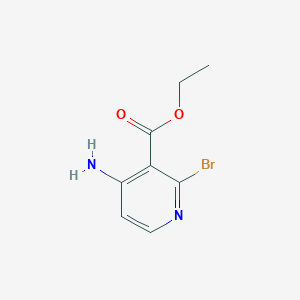
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
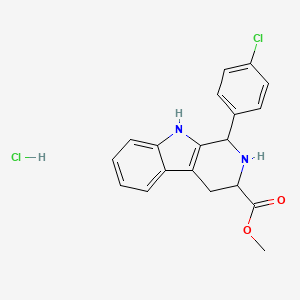
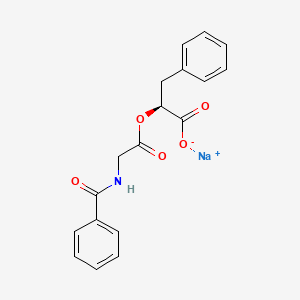
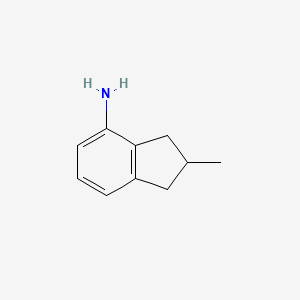
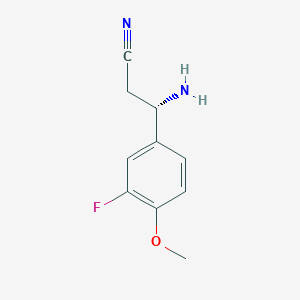
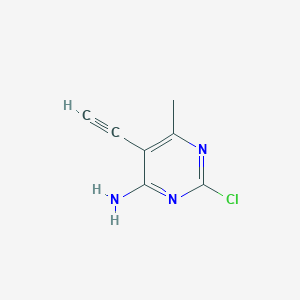
![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)

